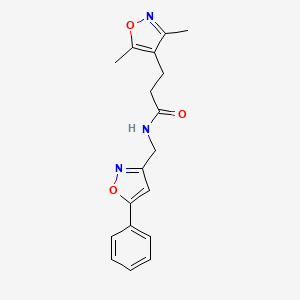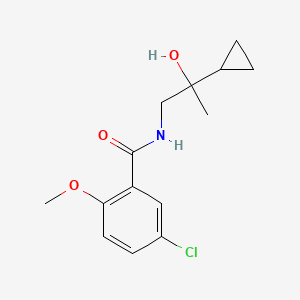![molecular formula C12H17N3O B2844711 [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol CAS No. 2097891-42-2](/img/structure/B2844711.png)
[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrrolidine derivative. Pyrrolidine is a five-membered ring with one nitrogen atom . It’s a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One common method is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines has led to compounds with promising medicinal properties. Researchers have investigated their potential as inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase. Notably, clinical candidate Savolitinib (Structure A) contains a similar heterocyclic nucleus . Additionally, these compounds have demonstrated allosteric modulating activity on GABA A receptors (Structure B).
Enzyme Inhibition
1,2,3-Triazole-fused pyrazines and pyridazines have shown inhibition of (\beta)-secretase 1 (BACE-1) (Structure D). BACE-1 plays a crucial role in Alzheimer’s disease, making these compounds relevant for drug development.
Wirkmechanismus
Eigenschaften
IUPAC Name |
[1-(6-cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-8-10-2-1-7-15(10)12-6-5-11(13-14-12)9-3-4-9/h5-6,9-10,16H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBVRWKGAJVYHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NN=C(C=C2)C3CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-dibromo-3-[(4-isopropylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2844628.png)

![4-Methyl-2-[2-(phenylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2844632.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2844634.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2844635.png)

![N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide](/img/structure/B2844637.png)
![6-methoxy-3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2844638.png)
![N-(4-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2844639.png)
![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-triethoxybenzoate](/img/structure/B2844643.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844646.png)
![N-(2,4-difluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2844649.png)
![4-[3-(1,3-Benzothiazol-2-ylsulfanyl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2844651.png)